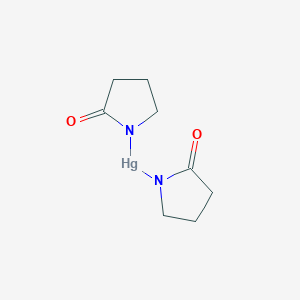
bis(2-oxopyrrolidin-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Hg(OAc)2+2C4H6NO2→Hg(C4H6NO2)2+2HOAc
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.
Scientific Research Applications
Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.
Comparison with Similar Compounds
Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.
Phenylmercury acetate: Another organomercury compound with different substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity
Properties
CAS No. |
10136-69-3 |
|---|---|
Molecular Formula |
C8H12HgN2O2 |
Molecular Weight |
368.79 g/mol |
IUPAC Name |
bis(2-oxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2 |
InChI Key |
RPYXICAPRZSHMA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N(C1)[Hg]N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















